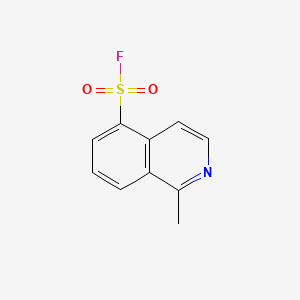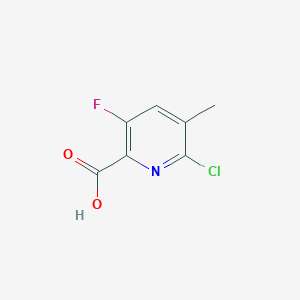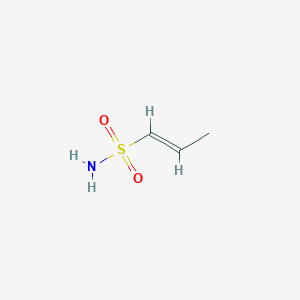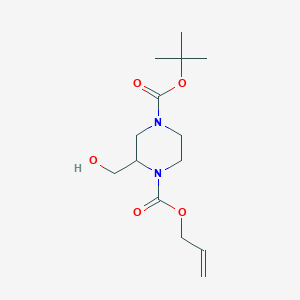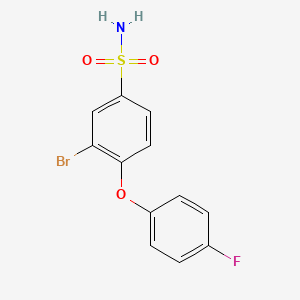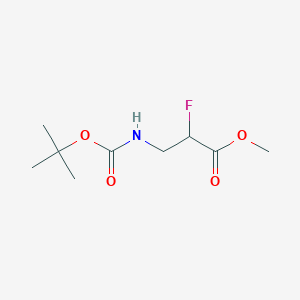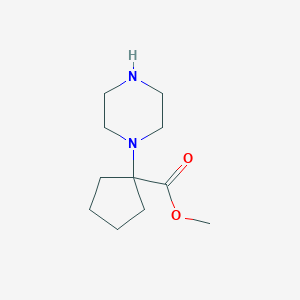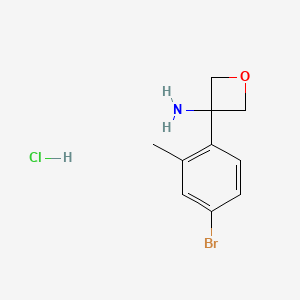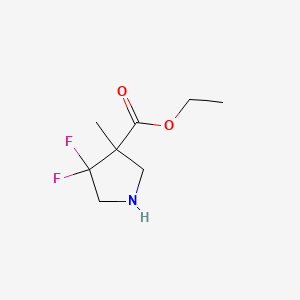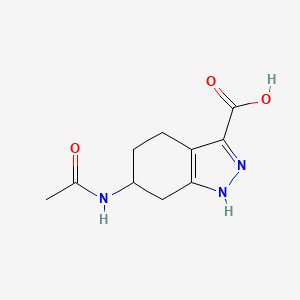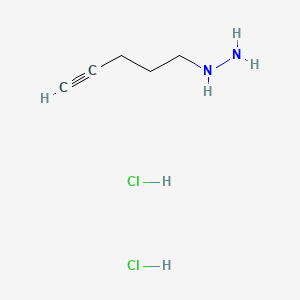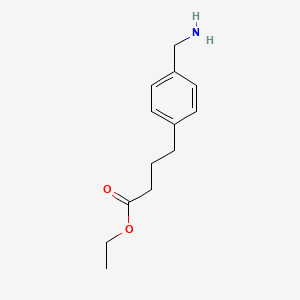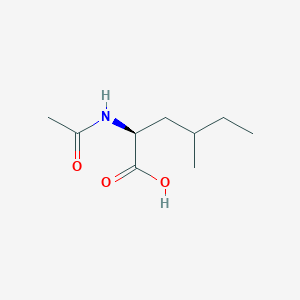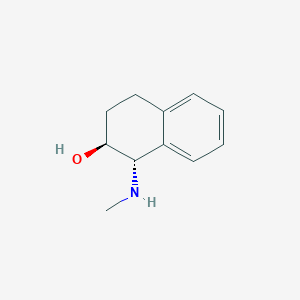
trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol: is a chiral compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methylamino group and a hydroxyl group attached to a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of the corresponding naphthalene derivative followed by the introduction of the methylamino group. Common synthetic routes include:
Reduction of Naphthalene Derivatives: The starting material, a naphthalene derivative, is subjected to reduction using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the tetrahydronaphthalene ring system.
Industrial Production Methods: Industrial production of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of functional groups under optimized conditions .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo oxidation to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with catalysts such as palladium on carbon (Pd/C).
Substitution: Methylamine, other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted tetrahydronaphthalenes.
科学的研究の応用
Chemistry:
Synthesis of Chiral Compounds: rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is used as an intermediate in the synthesis of chiral compounds for asymmetric synthesis.
Biology:
Biological Studies: The compound is used in studies to understand the behavior of chiral molecules in biological systems.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with molecular targets such as receptors or enzymes. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecules. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction.
類似化合物との比較
- rac-(1R,2R)-2-aminocyclohexanecarboxylic acid
- rac-(1R,2R)-2-(dimethylamino)cyclohexanol
Comparison:
- Structural Differences: While rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol has a tetrahydronaphthalene ring system, similar compounds may have different ring structures such as cyclohexane.
- Functional Groups: The presence of different functional groups (e.g., carboxylic acid, dimethylamino) in similar compounds can lead to variations in reactivity and applications.
- Uniqueness: The combination of a tetrahydronaphthalene ring with a methylamino and hydroxyl group in rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol provides unique chemical properties and potential applications not found in other similar compounds.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(1S,2S)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c1-12-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m0/s1 |
InChIキー |
KUDUKVRCFKJXBL-QWRGUYRKSA-N |
異性体SMILES |
CN[C@@H]1[C@H](CCC2=CC=CC=C12)O |
正規SMILES |
CNC1C(CCC2=CC=CC=C12)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
